8,8'-(Oxirane-2,3-diyl)dioctanoic acid is a chemical compound characterized by its unique structure that incorporates an oxirane (epoxide) group and two octanoic acid chains. This compound belongs to the class of fatty acid derivatives and is notable for its potential applications in various scientific fields, including materials science and biochemistry.
This compound can be synthesized through specific chemical reactions involving octanoic acid and epoxide intermediates. It is primarily sourced from chemical suppliers such as Sigma-Aldrich, which provides detailed specifications and safety data for handling this compound.
8,8'-(Oxirane-2,3-diyl)dioctanoic acid is classified under:
The synthesis of 8,8'-(Oxirane-2,3-diyl)dioctanoic acid typically involves the following steps:
Technical details regarding specific reagents and conditions can vary based on the desired yield and purity of the final product.
The molecular structure of 8,8'-(Oxirane-2,3-diyl)dioctanoic acid features:
CCCCCCCC(=O)O[C@H]1O[C@H]1C(=O)OCCCCCCCC.8,8'-(Oxirane-2,3-diyl)dioctanoic acid can participate in several chemical reactions:
Technical details regarding reaction conditions (e.g., temperature, catalysts) are crucial for optimizing yields.
The mechanism of action for 8,8'-(Oxirane-2,3-diyl)dioctanoic acid primarily involves:
Kinetic studies may provide insights into the reaction rates and mechanisms involved in these transformations.
Relevant data regarding safety hazards indicate that it may cause skin irritation and has acute toxicity concerns if ingested.
8,8'-(Oxirane-2,3-diyl)dioctanoic acid has potential applications in:
CAS No.: 17699-05-7
CAS No.: 76663-30-4
CAS No.: 36671-85-9
CAS No.: 56892-33-2
CAS No.: 123408-96-8
CAS No.: 72691-25-9